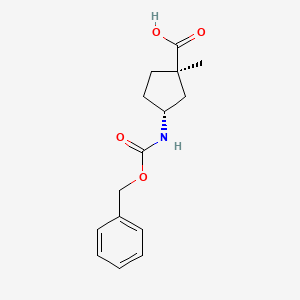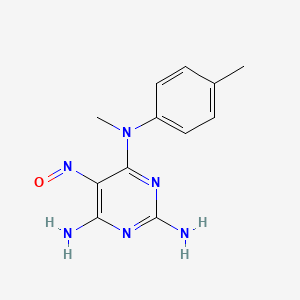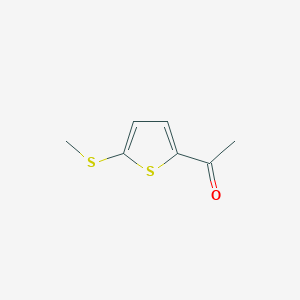
2-Acetyl-5-methylthiothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Methylthio)thiophen-2-yl)ethanone is an organic compound with the molecular formula C7H8OS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-(Methylthio)thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(5-methylthio)thiophene with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide (DMF) and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(5-(Methylthio)thiophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Methylthio)thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(5-(Methylthio)thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-(Methylthio)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and carbonyl group allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetylthiophene: Similar structure but lacks the methylthio group.
5-Methylthiophene-2-carboxaldehyde: Contains a formyl group instead of an ethanone group.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an ethanone group.
Uniqueness: 1-(5-(Methylthio)thiophen-2-yl)ethanone is unique due to the presence of both a methylthio group and an ethanone group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H8OS2 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
1-(5-methylsulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8OS2/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3 |
InChI Key |
NGYCRGSBNRKLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



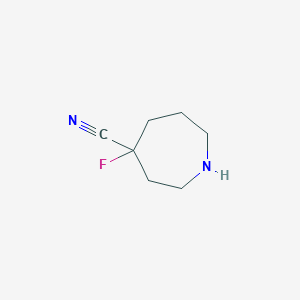
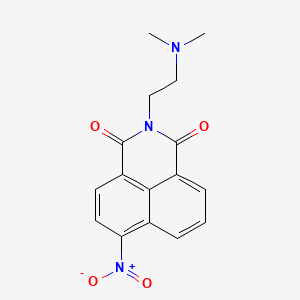


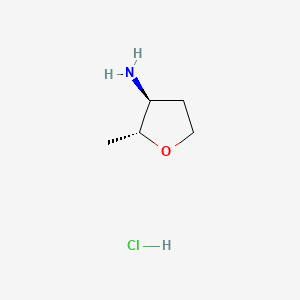

![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
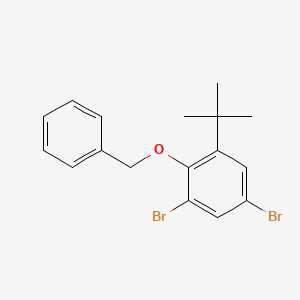
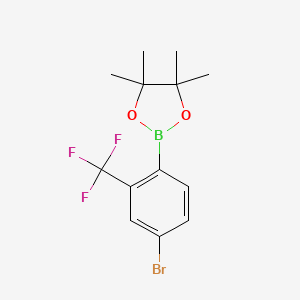
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
